molecular formula C7H8O2S B1229578 2-(Thiophen-2-yl)propanoic acid CAS No. 54955-39-4

2-(Thiophen-2-yl)propanoic acid

Cat. No. B1229578
Key on ui cas rn: 54955-39-4
M. Wt: 156.2 g/mol
InChI Key: KTKWUKAYWFMQSO-UHFFFAOYSA-N
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Patent
US04219659

Procedure details

In 40 ml of benzene, 3.93 g of sodium hydroxide (98 mmol) was crushed finely. Under vigorous agitation, 2.09 g of 1-(2-thienyl)-1-dichloromethylethanol (9.9 mmol) was added thereto and agitated for 24 hours at room temperature and then 20 ml of water was added thereto under ice cooling. After washing the diethylether, the aqueous alkaline solution was neutralized (about pH 2) with 6 N hydrochloric acid and extracted with diethylether. The ether layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate and then the ether was distilled off. Thus, 1.22 g of α-(2-thienyl)propionic acid was obtained (yield 79%).
Name
1-(2-thienyl)-1-dichloromethylethanol
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([CH:11](Cl)Cl)(O)[CH3:9].[OH2:14]>C1C=CC=CC=1>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH:8]([CH3:9])[C:11]([OH:14])=[O:1] |f:0.1|

Inputs

Step One
Name
1-(2-thienyl)-1-dichloromethylethanol
Quantity
2.09 g
Type
reactant
Smiles
S1C(=CC=C1)C(C)(O)C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.93 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing the diethylether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
The ether layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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